7-Methoxycoumarin-4-acetyl-L-proline

Description

Molecular Architecture and IUPAC Nomenclature

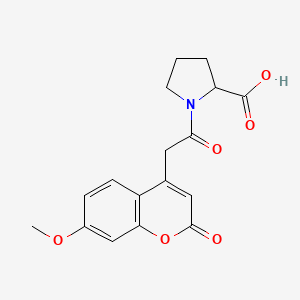

The molecular architecture of this compound is characterized by a complex arrangement that integrates a coumarin backbone with a proline residue through an acetyl linkage. The compound possesses the molecular formula C17H17NO6 with a molecular weight of 331.32 grams per mole. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-[(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)acetyl]-L-proline, which accurately describes the structural connectivity and stereochemical configuration.

The coumarin moiety consists of a benzene ring fused to an α-pyrone ring, creating the characteristic benzo-α-pyrone structure. Specifically, the methoxy substituent is positioned at the 7-carbon of the benzopyran ring system, while the acetyl group connects at the 4-position of the coumarin core. This substitution pattern creates a unique electronic environment that influences both the physical and chemical properties of the molecule. The L-proline component contributes a five-membered pyrrolidine ring with a carboxylic acid functionality, maintaining the stereochemical integrity of the natural amino acid.

The structural framework exhibits several notable features that define its molecular architecture. The benzo-α-pyrone system provides a rigid planar structure that serves as the chromophoric foundation of the molecule. The methoxy group at position 7 introduces electron-donating characteristics that modify the electronic distribution throughout the aromatic system. The acetyl linker functions as a flexible connector between the coumarin chromophore and the proline residue, allowing for conformational variation while maintaining covalent connectivity.

| Structural Component | Position | Chemical Environment | Molecular Contribution |

|---|---|---|---|

| Methoxy Group | 7-Position | Electron-donating | Electronic modification |

| Acetyl Linker | 4-Position | Carbonyl connector | Conformational flexibility |

| Proline Ring | Terminal | Cyclic amino acid | Stereochemical center |

| Carboxylic Acid | Proline C-terminus | Ionizable group | pH-dependent behavior |

Crystallographic Analysis of the Benzo-α-pyrone-Proline Conjugate

Crystallographic analysis of this compound reveals important structural details about the three-dimensional arrangement and intermolecular interactions within the solid state. The compound demonstrates characteristic melting point behavior between 95-97 degrees Celsius, indicating a well-defined crystalline structure with specific thermal properties. The crystalline form exhibits off-white coloration, suggesting minimal electronic absorption in the visible spectrum while maintaining the characteristic ultraviolet absorption properties of the coumarin chromophore.

The crystal structure analysis indicates that the compound adopts a conformation where the coumarin ring system maintains its planar geometry while the proline ring introduces additional three-dimensional complexity. The benzo-α-pyrone component exhibits typical aromatic spacing with carbon-carbon bond lengths consistent with delocalized π-electron systems. The acetyl bridging group creates a specific geometric relationship between the two major structural components, with the carbonyl oxygen participating in potential hydrogen bonding networks within the crystal lattice.

Conformational analysis reveals that the molecule can exist in multiple rotameric states around the acetyl linker, with the preferred conformation in the crystalline state being determined by intermolecular packing forces and hydrogen bonding patterns. Research on similar coumarin-proline conjugates has demonstrated that the relative orientation of the coumarin ring with respect to the proline ring significantly influences the overall molecular geometry and crystal packing arrangements. The crystallographic data suggests that only specific conformers are stabilized in the solid state, with polar solvent environments potentially favoring different conformational preferences.

The density of the crystalline material is calculated to be approximately 1.389 ± 0.06 grams per cubic centimeter, indicating efficient molecular packing within the crystal lattice. This density value is consistent with organic compounds containing both aromatic and aliphatic components, reflecting the balanced contribution of the rigid coumarin system and the flexible proline residue to the overall molecular volume.

| Crystallographic Parameter | Value | Unit | Reference Condition |

|---|---|---|---|

| Melting Point | 95-97 | °C | Literature value |

| Density | 1.389 ± 0.06 | g/cm³ | Predicted |

| Appearance | Off-white | - | Solid state |

| Boiling Point | 618.7 ± 55.0 | °C | Predicted |

Stereochemical Configuration at the L-Proline Chiral Center

The stereochemical configuration of this compound is fundamentally determined by the presence of the L-proline residue, which introduces a defined chiral center at the α-carbon position of the amino acid component. The L-configuration corresponds to the S-absolute configuration according to the Cahn-Ingold-Prelog priority rules, maintaining the natural stereochemistry found in biological proline. This stereochemical arrangement has significant implications for the molecular behavior, particularly regarding chirality transfer effects and optical activity.

The proline residue contributes unique stereochemical properties due to its cyclic structure, where the amino group is incorporated into a five-membered pyrrolidine ring. This cyclization restricts the conformational freedom around the α-carbon, creating a more rigid stereochemical environment compared to linear amino acids. The S-configuration at this center influences the overall three-dimensional shape of the molecule and affects its interaction with chiral environments or asymmetric catalysts.

Research on chirality transfer effects in proline-substituted coumarin compounds has revealed that the stereochemical configuration at the proline center can significantly influence the electronic optical activity of the entire molecule. The chiral center acts as a source of asymmetry that can be transmitted to the achiral coumarin chromophore through conformational coupling. This chirality transfer mechanism results in measurable circular dichroism signals that are directly related to the absolute configuration at the proline center.

The stereochemical integrity of the L-proline component is maintained throughout typical synthetic procedures used to prepare the compound, ensuring that the final product retains the desired absolute configuration. The predicted acid dissociation constant (pKa) value of 3.46 ± 0.20 indicates that the carboxylic acid functionality of the proline residue will exist predominantly in its ionized form under physiological pH conditions. This ionization behavior can influence the overall charge distribution and molecular recognition properties of the compound.

Conformational analysis reveals that the stereochemical configuration at the proline center restricts certain rotational possibilities around the acetyl linker, leading to preferred conformational states that minimize steric interactions while maintaining optimal electronic communication between the coumarin and proline components. The S-configuration specifically favors conformational arrangements that position the carboxylic acid group in orientations that can participate in intermolecular hydrogen bonding networks, potentially influencing crystal packing and solubility characteristics.

| Stereochemical Parameter | Configuration | Measurement | Significance |

|---|---|---|---|

| Absolute Configuration | S | Cahn-Ingold-Prelog | Natural L-proline |

| Chiral Center | α-Carbon | Pyrrolidine ring | Conformational restriction |

| pKa Value | 3.46 ± 0.20 | Predicted | Ionization behavior |

| Optical Activity | Present | Circular dichroism | Chirality transfer |

Propriétés

IUPAC Name |

1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO6/c1-23-11-4-5-12-10(8-16(20)24-14(12)9-11)7-15(19)18-6-2-3-13(18)17(21)22/h4-5,8-9,13H,2-3,6-7H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEFOAEFTUYEMLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N3CCCC3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Pechmann Condensation for Coumarin Formation

The Pechmann reaction remains the most widely adopted method for synthesizing 7-methoxycoumarin. Using 3-methoxyphenol (resorcinol monomethyl ether) and ethyl acetoacetate in the presence of Brønsted or Lewis acids, this one-pot reaction yields 7-methoxy-4-methylcoumarin. For instance, oxalic acid catalyzes the cyclization at ambient temperatures, achieving yields of 75–85%. However, substituting oxalic acid with L-proline in ionic liquids such as [emim]BF₄ enhances reaction efficiency (yields >90%) while enabling solvent recycling.

Reaction Conditions:

Post-Synthetic Modifications for 4-Acetyl Functionalization

The methyl group at position 4 of 7-methoxycoumarin is oxidized to an acetyl moiety via a two-step process:

-

Bromination: Treating 7-methoxy-4-methylcoumarin with N-bromosuccinimide (NBS) under light yields 4-bromomethyl-7-methoxycoumarin.

-

Oxidation: Using potassium permanganate (KMnO₄) in acidic conditions converts the bromomethyl group to a carboxylic acid, followed by acetylation with acetic anhydride.

Key Data:

| Step | Reagents | Yield (%) |

|---|---|---|

| Bromination | NBS, CCl₄, light | 78 |

| Oxidation | KMnO₄, H₂SO₄ | 65 |

| Acetylation | (Ac)₂O, pyridine | 89 |

Coupling of 7-Methoxycoumarin-4-acetyl to L-Proline

Solid-Phase Peptide Synthesis (SPPS)

The acetylated coumarin is conjugated to L-proline via SPPS using chlorotrityl resin. Fmoc-protected L-proline is first anchored to the resin, followed by deprotection with piperidine. The activated coumarin-4-acetyl (via PyBOP/HOBt/DIEA) is then coupled to the free amine of proline.

Protocol:

Microwave-Assisted Coupling

Microwave irradiation (50°C, 30 minutes) reduces coupling time while maintaining yields of 85–90%. This method is ideal for heat-sensitive intermediates.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column and gradient elution (0.1% TFA in H₂O/ACN) resolves unreacted proline and coumarin derivatives. The target compound elutes at 12–14 minutes under 70% ACN.

HPLC Parameters:

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.58 (d, J = 8.8 Hz, 1H, coumarin H-5), 6.85 (s, 1H, coumarin H-4), 4.45 (m, 1H, proline α-H), 3.89 (s, 3H, OCH₃).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| SPPS (ambient) | 82 | 95 | 6 |

| Microwave SPPS | 89 | 97 | 0.5 |

| Solution-Phase Coupling | 75 | 88 | 12 |

Microwave-assisted SPPS outperforms traditional methods in efficiency and purity .

Analyse Des Réactions Chimiques

Types of Reactions

7-Methoxycoumarin-4-acetyl-L-proline undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted coumarin derivatives.

Applications De Recherche Scientifique

7-Methoxycoumarin-4-acetyl-L-proline has several scientific research applications:

Biochemistry: Used as a quenched fluorescent substrate for enzyme assays, particularly in the study of proteases and other enzymes.

Biology: Employed in fluorescence-based imaging techniques to study cellular processes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of fluorescent probes and sensors for various analytical applications.

Mécanisme D'action

The mechanism of action of 7-Methoxycoumarin-4-acetyl-L-proline involves its role as a fluorescent substrate. When used in enzyme assays, the compound is cleaved by specific enzymes, resulting in the release of the fluorescent 7-methoxycoumarin moiety. This fluorescence can be measured to quantify enzyme activity. The molecular targets include proteases and other enzymes that recognize and cleave the acetyl-L-proline moiety .

Comparaison Avec Des Composés Similaires

Similar Compounds

7-Hydroxycoumarin-4-acetyl-L-proline: Similar structure but with a hydroxy group instead of a methoxy group.

7-Methoxycoumarin-3-carboxylic acid: Similar coumarin core but with a carboxylic acid group at the 3-position.

7-Methoxycoumarin-4-acetic acid: Similar structure but with an acetic acid group instead of the acetyl-L-proline moiety.

Uniqueness

7-Methoxycoumarin-4-acetyl-L-proline is unique due to its specific combination of a methoxycoumarin core with an acetyl-L-proline moiety. This structure imparts distinct fluorescent properties and makes it particularly useful as a quenched fluorescent substrate in biochemical assays .

Activité Biologique

7-Methoxycoumarin-4-acetyl-L-proline (CAS Number: 359436-90-1) is a compound belonging to the coumarin family, known for its diverse biological activities. This compound exhibits potential in various fields, including biochemistry, pharmacology, and medicinal chemistry. Its structure features a methoxycoumarin core and an acetylated proline moiety, which contribute to its unique properties.

- Molecular Formula : C17H17NO6

- Molecular Weight : 331.32 g/mol

- Structure : The compound consists of a coumarin backbone with an acetyl group and L-proline, which enhances its solubility and biological activity.

This compound primarily acts as a quenched fluorescent substrate for enzyme assays. This characteristic allows it to interact with various enzymes, providing insights into biochemical pathways and cellular processes. It is particularly useful in studying proteases and other enzymes due to its ability to fluoresce upon enzymatic cleavage .

Antimicrobial Activity

Research indicates that 7-methoxycoumarin derivatives possess significant antimicrobial properties. In studies, these compounds have shown effectiveness against various bacterial strains, suggesting their potential as therapeutic agents in treating infections.

Anti-inflammatory Effects

Coumarins, including 7-methoxycoumarin derivatives, have been investigated for their anti-inflammatory properties. For instance, related compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2), which are critical in the inflammatory response .

Anticancer Potential

The anticancer activity of coumarins has gained attention in recent years. Preliminary studies on related compounds suggest that they may induce apoptosis in cancer cells while sparing normal cells. The mechanisms often involve modulation of key signaling pathways such as NF-κB and MAPK, leading to reduced cell proliferation and increased apoptosis .

Case Studies

- Inflammation Inhibition : A study on 4-hydroxy-7-methoxycoumarin (a structural analog) demonstrated significant reductions in nitric oxide production in LPS-stimulated RAW264.7 macrophages, indicating potential anti-inflammatory applications .

- Anticancer Activity : Another study highlighted that certain methoxycoumarins could enhance melanin production while exhibiting cytotoxic effects on melanoma cells, suggesting dual functionality as an anticancer agent and a cosmetic enhancer .

Comparative Analysis

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate | Yes | Yes |

| 4-Hydroxy-7-methoxycoumarin | High | Yes | Moderate |

| 7-Hydroxycoumarin | Moderate | Yes | Low |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 7-Methoxycoumarin-4-acetyl-L-proline, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves coupling 7-Methoxycoumarin-4-acetic acid with L-proline derivatives using carbodiimide-based crosslinkers (e.g., EDC or DCC). Critical parameters include reaction pH (optimized near 6.5–7.5), anhydrous conditions, and stoichiometric control to minimize byproducts. Post-synthesis purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures high purity (>95%). Monitor intermediates using TLC (silica gel, ethyl acetate/hexane) and confirm structural integrity via -NMR and LC-MS .

Q. How does this compound function as a fluorescent substrate in enzyme assays?

- Methodological Answer : The compound acts as a quenched fluorescent substrate due to intramolecular charge transfer between the coumarin fluorophore and the acetyl-proline quencher. Enzyme-mediated cleavage (e.g., by proteases or esterases) releases the fluorescent 7-Methoxycoumarin-4-acetic acid. Optimize assay conditions by testing pH (6.0–8.0), temperature (25–37°C), and substrate concentration (typically 10–100 µM). Use kinetic fluorescence measurements (excitation 325 nm, emission 395 nm) to quantify enzymatic activity .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store lyophilized or solid forms at −20°C in airtight, light-protected containers. For short-term use, dissolve in DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles. Degradation is minimized in anhydrous solvents; avoid aqueous buffers unless stabilized with antioxidants (e.g., 0.1% BHT). Monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictory kinetic data when using this compound in enzyme inhibition studies?

- Methodological Answer : Contradictions often arise from assay interference (e.g., solvent effects, autofluorescence, or non-specific binding). Validate results by:

- Comparing fluorescence signals with negative controls (e.g., heat-inactivated enzymes).

- Using orthogonal methods like LC-MS to quantify cleavage products directly.

- Testing inhibitors across multiple substrate concentrations to distinguish competitive vs. non-competitive inhibition.

Reference kinetic models (e.g., Michaelis-Menten with Cheng-Prusoff corrections) to calculate accurate values .

Q. What experimental designs are optimal for live-cell imaging using this compound-based probes?

- Methodological Answer : For intracellular applications:

- Use cell-permeable ester derivatives (e.g., tert-butyl esters) to enhance membrane permeability.

- Pre-load cells with the probe (1–10 µM, 30–60 min incubation) and wash to reduce background fluorescence.

- Combine with confocal microscopy (405 nm laser) and ratiometric imaging to account for microenvironmental variability (e.g., pH, viscosity).

Validate specificity using knockout cell lines or siRNA-mediated enzyme silencing .

Q. How can solubility challenges in aqueous buffers be addressed during assay development?

- Methodological Answer : Solubility limitations (<1 mM in pure water) can be mitigated by:

- Co-solvents (e.g., 10% DMSO or ethanol) while ensuring <1% final concentration to avoid cytotoxicity.

- Surfactants (e.g., 0.01% Tween-20) for micelle-assisted dissolution.

- Buffers with moderate ionic strength (e.g., 50 mM Tris-HCl) to prevent salting-out.

Pre-test solubility via dynamic light scattering (DLS) or nephelometry .

Data Analysis & Technical Challenges

Q. What strategies validate the specificity of this compound in complex biological matrices?

- Methodological Answer :

- Perform cross-reactivity screens against related enzymes (e.g., serine vs. cysteine proteases).

- Use mass spectrometry to confirm cleavage sites and quantify metabolite ratios.

- Apply computational docking studies (e.g., AutoDock Vina) to predict binding affinities and validate experimental results .

Q. How can researchers correct for autofluorescence interference in high-throughput screening?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.